molecular formula C6H11ClFN B1484734 3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride CAS No. 2098024-29-2

3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride

Cat. No.: B1484734
CAS No.: 2098024-29-2
M. Wt: 151.61 g/mol
InChI Key: KERISRUNEATKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a synthetically valuable fluorinated azetidine derivative serving as a key building block in medicinal chemistry and pharmaceutical research. This compound is strategically designed for the development of novel tubulin polymerization inhibitors and colchicine-binding site inhibitors (CBSIs), making it a prime candidate for anticancer agent discovery . The azetidine ring, a saturated four-membered nitrogen heterocycle, provides significant ring strain and conformational restriction, which can be exploited to enhance a drug molecule's binding affinity and metabolic stability . The incorporation of a fluorine atom at the 3-position of the azetidine ring is a critical medicinal chemistry strategy, often employed to modulate electronic properties, improve metabolic stability, and influence membrane permeability . The prop-2-en-1-yl (allyl) side chain offers a versatile synthetic handle for further chemical modification via various reactions, including cross-coupling, oxidation, and cycloaddition chemistry. Researchers are increasingly utilizing such advanced azetidine intermediates in the design of potent antitumor agents, particularly as conformationally restricted analogues of combretastatin A-4 (CA-4) . These analogues demonstrate significant in vitro antiproliferative activities in cancer cell lines, including MCF-7 breast cancer and triple-negative MDA-MB-231 breast cancer cells, with IC50 values reported in the nanomolar range for related structures . The mechanism of action for these advanced intermediates involves disrupting microtubule dynamics by inhibiting tubulin assembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

3-fluoro-3-prop-2-enylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c1-2-3-6(7)4-8-5-6;/h2,8H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERISRUNEATKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C6H8FNC_6H_8FN. The presence of a fluorine atom enhances its binding affinity and selectivity towards biological targets, while the azetidine ring contributes to its reactivity and interaction capabilities with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The azetidine ring's strain allows it to fit into enzyme active sites, potentially inhibiting their function. This characteristic is crucial for developing therapeutic agents targeting various diseases.
  • Receptor Modulation : The compound may act as an agonist or antagonist for certain receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its interactions with various bacterial strains, showing effectiveness against Gram-positive bacteria, including resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : The reaction of azetidine with prop-2-en-1-yl halides under basic conditions.
  • Purification : Techniques such as recrystallization are employed to achieve high purity levels necessary for biological testing .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Study on Anticancer Activity : A recent study reported that this compound exhibited a significant reduction in cell viability in breast cancer cell lines, suggesting its utility as a lead compound for further drug development .
    Cell LineIC50 (µM)Comparison (5-FU IC50)
    MCF-79.4617.02
    MDA-MB-23111.7311.73
  • Antimicrobial Studies : In a study assessing antimicrobial activity, the compound demonstrated effective inhibition against various bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Applications

The unique properties of this compound make it valuable in several fields:

  • Medicinal Chemistry : As a building block in synthesizing novel pharmaceuticals targeting central nervous system disorders and cancer.
  • Biochemical Research : Used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Azetidines, including 3-fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride, are recognized for their structural significance in drug design. They serve as building blocks for the synthesis of biologically active compounds. Research has indicated that modifications to the azetidine ring can lead to enhanced pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of azetidines exhibit antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound have demonstrated significant activity against MCF-7 breast cancer cells. These compounds act as colchicine-binding site inhibitors, which disrupt microtubule dynamics essential for cancer cell proliferation .

Organic Synthesis

The synthesis of azetidine derivatives is a vital area of research due to their utility in creating complex molecular architectures. Various methodologies have been developed for the synthesis of this compound:

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have been employed to facilitate the formation of azetidine rings through C(sp3)–H functionalization. This method allows for the introduction of various substituents at specific positions on the azetidine ring, enhancing the diversity of synthesized compounds .

Functionalization Techniques

Functionalization of azetidines can be achieved through various strategies, including:

  • C(sp3)–H Arylating : This approach enables the selective introduction of aryl groups into the azetidine framework.
  • Diastereoselective Alkylation : Utilizing borane-promoted reactions allows for high diastereoselectivity in the alkylation process .

Potential Therapeutic Applications

The unique structure of this compound positions it as a promising candidate for therapeutic applications beyond oncology:

Estrogen Receptor Modulation

Research indicates that azetidine derivatives can serve as intermediates in the synthesis of estrogen receptor modulators. These compounds may play a role in treating hormone-related conditions such as breast and ovarian cancers by modulating estrogen receptor activity .

Cosmetic Applications

Emerging studies suggest that azetidine derivatives may also find applications in cosmetic formulations due to their potential skin-beneficial properties. Their ability to influence skin hydration and texture could be explored in developing advanced topical formulations .

Case Studies and Research Findings

StudyFindings
Gaunt et al., 2018Developed a palladium-catalyzed method for synthesizing functionalized azetidines with excellent functional group tolerance .
Schreiber et al., 2017Reported a novel method for C(sp3)–H arylation of azetidines, showcasing their application in synthesizing antimalarial compounds .
PMC Article, 2023Demonstrated significant antiproliferative activity of azetidine derivatives against MCF-7 cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in the combination of a small azetidine ring, fluorine, and an allyl group. Comparisons with related derivatives highlight variations in substituents and ring size (Table 1):

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score*
3-Fluoro-3-(prop-2-en-1-yl)azetidine HCl Not Provided C₆H₁₁ClFN 3-F, 3-allyl Reference
3-Fluoroazetidine hydrochloride 617718-46-4 C₃H₇ClFN 3-F 0.81
3,3-Difluoroazetidine hydrochloride 868241-48-9 C₃H₆ClF₂N 3,3-diF 0.81
3-(Fluoromethyl)azetidine hydrochloride 1642298-59-6 C₄H₉ClFN 3-(CH₂F) N/A
3-Fluoro-3-(trifluoromethyl)azetidine HCl 1803588-53-5 C₄H₆ClF₄N 3-F, 3-CF₃ N/A
3-Fluoro-3-(2-fluorophenyl)azetidine HCl CID 71758240 C₉H₉ClF₂N 3-F, 3-(2-F-C₆H₄) N/A

*Similarity scores (0–1) from reflect Tanimoto coefficients based on molecular descriptors.

  • Ring Strain and Electronic Effects: The azetidine ring introduces steric strain, enhancing reactivity.
  • Trifluoromethyl substituents (e.g., 3-Fluoro-3-(trifluoromethyl)azetidine HCl) enhance metabolic stability but reduce solubility .

Physicochemical Properties

  • Solubility: Fluorine and hydrochloride salt improve aqueous solubility compared to non-ionic analogs. However, the allyl group may reduce solubility relative to smaller substituents (e.g., 3-Fluoroazetidine HCl) .
  • Stability : The allyl group’s unsaturation could increase susceptibility to oxidation compared to saturated analogs like 3-(fluoromethyl)azetidine HCl .

Preparation Methods

Fluorination of Azetidine Precursors

A common approach starts with tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or the corresponding tosylate analog as the fluorination substrate. The fluorinating agents used include:

  • Tetra-butylammonium fluoride (TBAF)
  • Hydrogen fluoride/trimethylamine complex

The reaction converts the mesylate or tosylate group to a fluoromethyl substituent at the 3-position of the azetidine ring, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. This step is typically conducted under mild conditions to preserve the Boc protecting group.

Reduction and Deprotection

Following fluorination, reduction of ester or carboxylate groups to alcohols or amines is achieved using hydride reducing agents such as:

  • Sodium triacetoxyborohydride
  • Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)
  • Lithium aluminum hydride (LAH)
  • Sodium borohydride
  • Diisobutylaluminum hydride (DIBAL)

Reduction conditions are carefully controlled, often at 15–25 °C for extended periods (e.g., 16 hours), to ensure complete conversion with minimal side reactions.

Deprotection of the Boc or benzhydryl protecting groups is performed by:

  • Treatment with para-toluenesulfonic acid
  • Hydrogenation under palladium catalysis in the presence of para-toluenesulfonic acid

These steps yield the free amine, which can then be converted into the hydrochloride salt by reaction with hydrochloric acid.

Allylation (Installation of Prop-2-en-1-yl Group)

The allyl group is introduced on the azetidine nitrogen by alkylation reactions. This can be achieved by reacting the free amine intermediate with allyl bromide or allyl chloride under basic conditions, or by using other allyl donors in the presence of base. The allylation is typically done after fluorination and before final deprotection to avoid complications with the free amine.

Formation of Hydrochloride Salt

The final compound, this compound, is isolated as the hydrochloride salt by treatment with aqueous hydrochloric acid, followed by crystallization or precipitation. This step ensures enhanced stability and ease of handling of the compound.

Representative Reaction Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate
1 Azetidine-1-carboxylate derivative (e.g., Boc-protected) Methanesulfonyl chloride or tosyl chloride, base Mesylate or tosylate intermediate
2 Mesylate/tosylate intermediate TBAF or HF/trimethylamine 3-(Fluoromethyl)azetidine-1-carboxylate (Boc-protected)
3 Fluorinated intermediate Hydride reducing agent (e.g., Red-Al, NaBH4) Reduced amine or alcohol intermediate
4 Reduced intermediate Allyl bromide or chloride, base N-allyl fluorinated azetidine intermediate
5 N-allyl intermediate Acidic deprotection (e.g., para-toluenesulfonic acid) or hydrogenation Free amine intermediate
6 Free amine HCl aqueous solution This compound

Research Findings and Notes

  • The fluorination step is critical and often requires careful control of reaction time and temperature to minimize side reactions such as elimination or over-fluorination.
  • Hydride reducing agents are selected based on the sensitivity of other functional groups; Red-Al and sodium borohydride are commonly favored for their selectivity and mildness.
  • Allylation is typically performed on the protected amine to avoid polymerization or side reactions of the free amine with allyl reagents.
  • The hydrochloride salt form improves the compound’s solubility and stability, which is important for pharmaceutical applications.
  • Alternative protecting groups such as benzhydryl have been used to facilitate purification and improve yields in some synthetic routes.
  • Bromofluorination of alkenyl azides followed by reduction is another synthetic approach to related fluorinated azetidines, highlighting the versatility of fluorination strategies in azetidine chemistry.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride, and how do they influence its reactivity in synthetic chemistry?

  • Answer : The compound’s azetidine ring introduces ring strain due to its four-membered cyclic amine structure, enhancing reactivity in ring-opening or substitution reactions. The fluorine atom at the 3-position increases electrophilicity via electron-withdrawing effects, while the propenyl group enables [2+2] cycloaddition or radical-mediated reactions. These features require careful solvent selection (e.g., dichloromethane for solubility) and controlled reaction temperatures to avoid polymerization of the propenyl group .

Q. What are the standard protocols for synthesizing and purifying this compound?

  • Answer : A typical synthesis involves dissolving the azetidine precursor in dichloromethane, followed by HCl addition to precipitate the hydrochloride salt. Post-reaction, solvents are removed under reduced pressure, and the product is washed with diethyl ether to eliminate unreacted starting materials. Purification via recrystallization or column chromatography (using silica gel and methanol/dichloromethane eluents) ensures ≥95% purity. Structural validation requires 1H^1\text{H} NMR (to confirm propenyl protons at δ 5.0–5.8 ppm) and 19F^{19}\text{F} NMR (δ -180 to -200 ppm for the C-F bond) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Avoid exposure to moisture (hydrolysis risk) and high temperatures (>40°C). Use gloveboxes for weighing, and neutralize waste with 1M NaOH before disposal .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

  • Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like reaction time (20–60 min), HCl stoichiometry (1.0–2.0 equiv), and solvent polarity (dichloromethane vs. THF).
  • Flow Chemistry : Continuous-flow systems minimize side reactions (e.g., propenyl group polymerization) by precise temperature control and rapid mixing .
  • In-line Analytics : Implement FTIR or UV-Vis monitoring to detect intermediate formation and adjust conditions dynamically .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Answer :

  • Multi-Technique Validation : Cross-reference 1H^1\text{H}/13C^{13}\text{C} NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
  • Computational Modeling : Density functional theory (DFT) predicts 19F^{19}\text{F} NMR shifts and confirms stereoelectronic effects.
  • Database Comparisons : Use the Cambridge Structural Database (CSD) to analyze structural analogs (e.g., 3-trifluoropropenyl derivatives) and identify expected spectral deviations .

Q. What experimental approaches are recommended for evaluating the blood-brain barrier (BBB) penetration potential of derivatives?

  • Answer :

  • In Vitro Models : Use Caco-2 cell monolayers to measure permeability coefficients (Papp_{\text{app}}) or parallel artificial membrane permeability assays (PAMPA).
  • LogP Measurement : Determine octanol-water partition coefficients via shake-flask or HPLC methods; target LogP 1–3 for optimal BBB penetration.
  • In Vivo Studies : Administer radiolabeled derivatives to rodents and quantify brain-to-plasma ratios using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for azetidine-based inhibitors?

  • Answer :

  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the propenyl group).
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>95%) reduces free compound availability in vivo.
  • Dose Adjustment : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile efficacy thresholds between assays .

Methodological Tables

Parameter Optimization Range Impact on Yield
Reaction Temperature0–25°CLower temps reduce side reactions
HCl Equivalents1.5–2.0Excess HCl improves salt purity
Solvent PolarityDichloromethane > THFHigher polarity enhances solubility
BBB Penetration Assay Model Key Output
Caco-2 PermeabilityIn vitroPapp_{\text{app}} (×106^{-6} cm/s)
LogP MeasurementShake-flaskOctanol-water partition coefficient
In Vivo Brain UptakeRodent LC-MS/MSBrain-to-plasma ratio

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride
Reactant of Route 2
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.